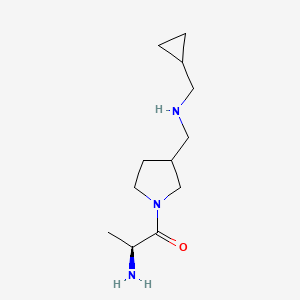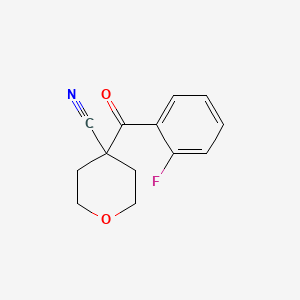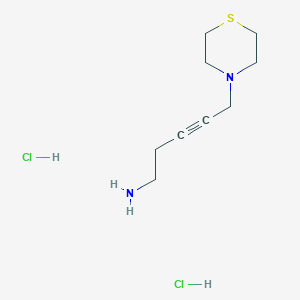
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxamide is an organic compound with a complex structure that includes an aminophenyl group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the nitration of phenol to produce nitrophenol, followed by reduction to aminophenol. The aminophenol is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Shares the aminophenyl group but lacks the pyrrolidine ring.
Phenibut: Contains a phenyl and aminobutyric acid structure, used for its anxiolytic effects.
Dapsone: An antibacterial compound with a similar aminophenyl structure.
Uniqueness
4-(4-Aminophenyl)-1-methylpyrrolidine-3-carboxamide is unique due to its combination of the aminophenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17N3O |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-1-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O/c1-15-6-10(11(7-15)12(14)16)8-2-4-9(13)5-3-8/h2-5,10-11H,6-7,13H2,1H3,(H2,14,16) |
InChI-Schlüssel |
YCCOQNRQQQVWEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1)C(=O)N)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)






![2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)
![4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794587.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)

![2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)pyridin-3-amine](/img/structure/B11794605.png)

